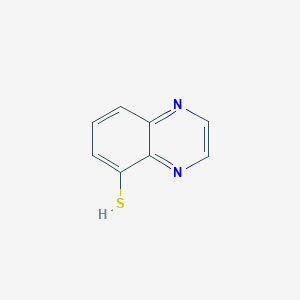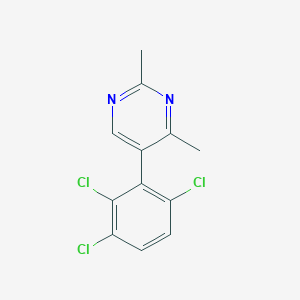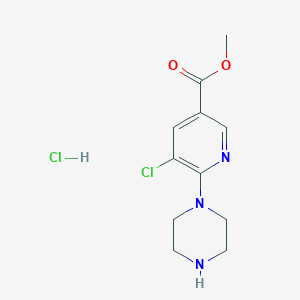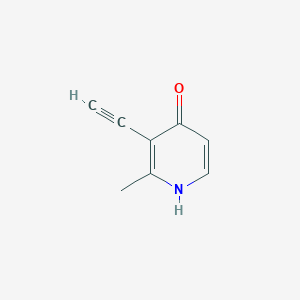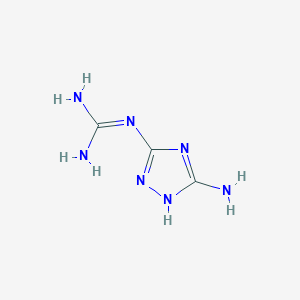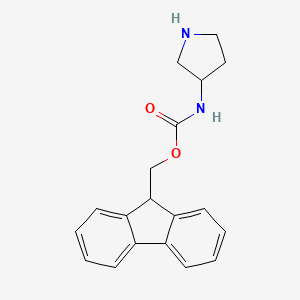
(R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is a chiral compound featuring a piperidine ring substituted with a nitrophenyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness:
- The presence of both the nitrophenyl and trifluoromethyl groups in the piperidine ring makes ®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct electronic and steric effects, influencing the compound’s behavior in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C12H13F3N2O2 |
|---|---|
Poids moléculaire |
274.24 g/mol |
Nom IUPAC |
(2R)-1-(4-nitrophenyl)-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)11-3-1-2-8-16(11)9-4-6-10(7-5-9)17(18)19/h4-7,11H,1-3,8H2/t11-/m1/s1 |
Clé InChI |
NHFQAPYABNRJNC-LLVKDONJSA-N |
SMILES isomérique |
C1CCN([C@H](C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


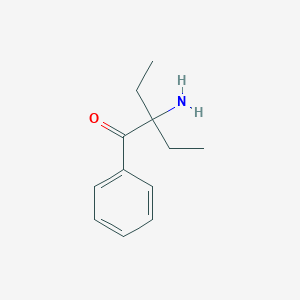
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)

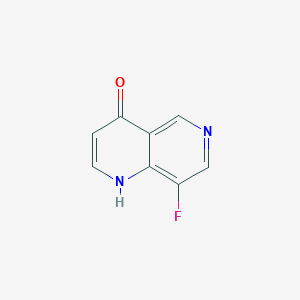
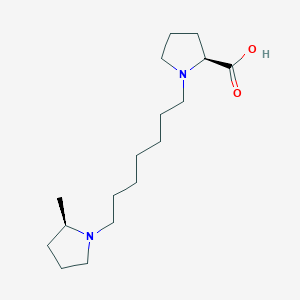
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
